In Vitro Antiplatelet Aggregation Potency: Lead Compound Baseline for Derivative Development
1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid (TCCA) serves as a validated lead scaffold with a defined potency baseline for antiplatelet drug discovery. The compound inhibits ADP-induced platelet activation with an IC₅₀ of 701 nM [1]. This quantitative baseline is essential because subsequent structural optimization at the 2-position reduced the IC₅₀ by approximately 70-fold to 10 nM [1]. Without this reference data, the magnitude of improvement achieved through derivatization cannot be quantified.
| Evidence Dimension | Inhibition of ADP-induced platelet activation (IC₅₀) |
|---|---|
| Target Compound Data | 701 nM |
| Comparator Or Baseline | Optimized 2-aminoacyl derivative (compound 5a-t): 10 nM |
| Quantified Difference | 70-fold reduction in IC₅₀ (701 nM vs 10 nM) |
| Conditions | In vitro platelet activation assay |
Why This Matters
This establishes the compound as the essential, quantifiable baseline scaffold against which all structure-activity relationship improvements are measured in antithrombotic lead optimization programs.
- [1] Liu J, Jiang X, Zhao M, Zhang X, Zheng M, Peng L, Peng S. A class of 3S-2-aminoacyltetrahydro-beta-carboline-3-carboxylic acids: their facile synthesis, inhibition for platelet activation, and high in vivo anti-thrombotic potency. Journal of Medicinal Chemistry. 2010;53(8):3106-3116. doi:10.1021/jm901816j. PMID: 20329729. View Source
